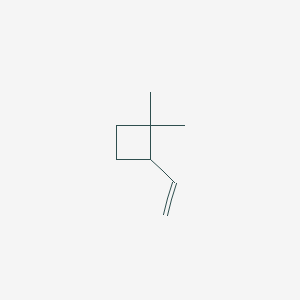
2-Ethenyl-1,1-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1,1-dimethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with two methyl groups and an ethenyl group attached to it. The molecular formula of this compound is C8H14.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylcyclobutane can be achieved through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. This method leverages the photochemical reactions to form the cyclobutane ring. Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are subjected to UV light to induce dimerization. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the dehalogenation method can be scaled up for industrial production, utilizing efficient catalysts and reaction conditions to achieve high throughput.
化学反应分析
Types of Reactions
2-Ethenyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Ethyl-substituted cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
科学研究应用
2-Ethenyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactivity and photochemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethenyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions are mediated by the compound’s ability to form reactive intermediates, such as radicals or carbocations, which then proceed through various reaction pathways.
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1,1-Dimethylcyclobutane: Similar structure but lacks the ethenyl group.
2-Methyl-1,1-dimethylcyclobutane: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1,1-dimethylcyclobutane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying cycloalkane chemistry and exploring new synthetic pathways.
属性
CAS 编号 |
108804-60-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
2-ethenyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-4-7-5-6-8(7,2)3/h4,7H,1,5-6H2,2-3H3 |
InChI 键 |
ADPQQHQQZCJVNK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


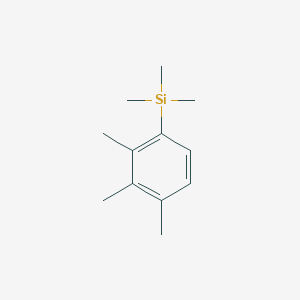
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
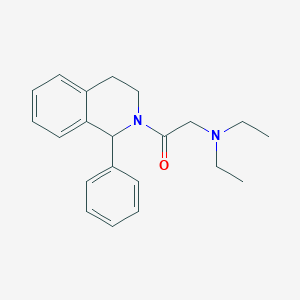
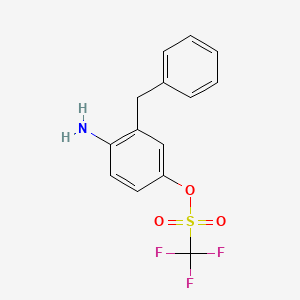


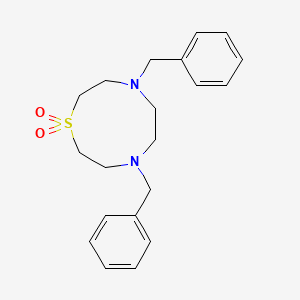
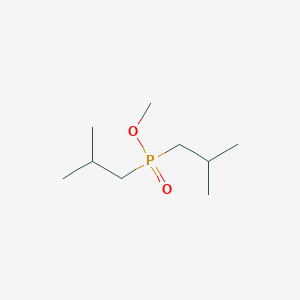
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
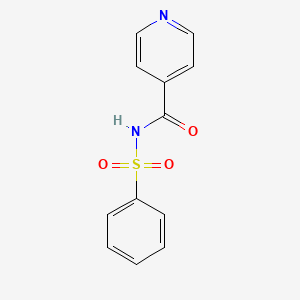

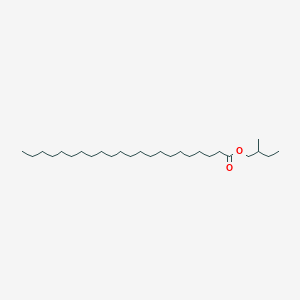
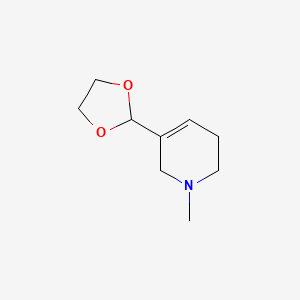
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
